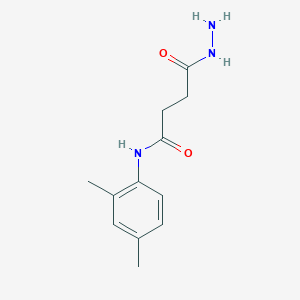![molecular formula C22H28ClN3O2S B2944178 6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329866-42-3](/img/structure/B2944178.png)
6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with X-ray crystallography. Quantum chemical calculations can be made to determine structure parameters in the ground state .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. Cyanoacetamides, for example, are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational chemistry methods. These properties include its molecular weight, polarity, charge distribution, and potential energy surface .Applications De Recherche Scientifique
Synthetic Intermediates and Chemical Reactions
The compounds related to 6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride have been extensively studied for their role in various chemical reactions and as synthetic intermediates. For instance, Noguchi et al. (1986) discuss the use of similar compounds in the intramolecular Diels–Alder reaction, highlighting their potential as versatile synthetic intermediates for polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami & Kajigaeshi, 1986).
Synthesis of Novel Derivatives
Bakhite et al. (2005) explored the synthesis of novel pyrido and thieno derivatives, demonstrating the versatility of these compounds in creating a range of chemically diverse structures (Bakhite, Al‐Sehemi & Yamada, 2005). Similarly, studies by Kolisnyk et al. (2015) on the synthesis and antimicrobial activity of related compounds highlight their potential in medicinal chemistry (Kolisnyk, Vlasov, Kovalenko, Osolodchenko & Chernykh, 2015).
Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of similar compounds. A study by Flefel et al. (2018) on macrocyclic pentaazapyridine and dipeptide pyridine derivatives indicates significant antimicrobial activities, suggesting potential applications in the development of new antibiotics and antibacterial drugs (Flefel, Alsafi, Alahmadi & Amr, 2018).
Applications in Material Science
Furthermore, studies on the use of these compounds in material science, such as the work by Hsiao et al. (1999) on aromatic polyamides containing the cyclohexane structure, showcase their potential in creating new materials with desirable physical properties (Hsiao, Yang, Wang & Chuang, 1999).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as cyanoacetamide derivatives, have been reported to have diverse biological activities .
Biochemical Pathways
The compound might be involved in various biochemical pathways due to its potential to form a variety of heterocyclic compounds .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetic properties .
Result of Action
It’s worth noting that similar compounds have shown potential in evolving better chemotherapeutic agents .
Propriétés
IUPAC Name |
6-benzyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c23-20(26)19-17-11-12-25(13-15-7-3-1-4-8-15)14-18(17)28-22(19)24-21(27)16-9-5-2-6-10-16;/h1,3-4,7-8,16H,2,5-6,9-14H2,(H2,23,26)(H,24,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRZBWVOYVOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-2-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2944098.png)

![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2944100.png)
![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2944107.png)
![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B2944108.png)

![(1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2944110.png)
![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidino}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2944111.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoic acid](/img/structure/B2944112.png)
![6-Phenyl-3-[3-(trifluoromethyl)phenoxy]-4-pyridazinecarbonitrile](/img/structure/B2944113.png)

